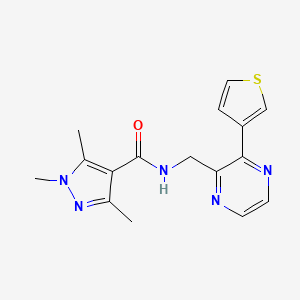![molecular formula C13H17NO4S B2379392 1-[(4-méthylphényl)sulfonyl]-3-azétanecarboxylate d'éthyle CAS No. 866152-78-5](/img/structure/B2379392.png)
1-[(4-méthylphényl)sulfonyl]-3-azétanecarboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is an organic compound with the molecular formula C13H17NO4S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a sulfonyl group attached to a 4-methylphenyl ring
Applications De Recherche Scientifique
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of ion channels and mitochondrial function.
Biology: Researchers investigate its role in cellular processes, particularly in relation to the voltage-dependent anion channel 2 (VDAC2) in the outer mitochondrial membrane.
Medicine: The compound is being explored as a potential therapeutic agent for cardiac arrhythmias due to its ability to modulate VDAC2.
Industry: It is used in the development of new drugs and therapeutic strategies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate typically involves several stepsThe reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to accommodate larger quantities of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Mécanisme D'action
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate exerts its effects by directly interacting with VDAC2 in the outer mitochondrial membrane. This interaction enhances mitochondrial calcium uptake and modulates the gating of the channel. The molecular targets and pathways involved include the binding of the compound to a specific pocket within VDAC2, leading to changes in the channel’s conductance and open probability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other antiarrhythmic agents that target ion channels, such as:
2-(4-methylsulfonylphenyl) indole derivatives: These compounds have dual antimicrobial and anti-inflammatory activities.
Pyrrolidine derivatives: These compounds are used in drug discovery for their versatile biological activities.
Uniqueness
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is unique in its ability to modulate VDAC2 and enhance mitochondrial calcium uptake. This specific interaction with VDAC2 sets it apart from other compounds that modulate mitochondrial function and calcium homeostasis.
Propriétés
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(15)11-8-14(9-11)19(16,17)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGLAPQDMSNSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)


![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide](/img/structure/B2379317.png)

![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)
![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379325.png)

![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)

